molecular formula C19H19NO2 B1604318 (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone CAS No. 898789-67-8

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone

Cat. No.: B1604318
CAS No.: 898789-67-8
M. Wt: 293.4 g/mol
InChI Key: KQVPSSZGWRRKNK-UHFFFAOYSA-N
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Description

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone, also known by its CAS number 898789-57-6, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O6SC_{18}H_{23}N_{3}O_{6}S, with a molecular weight of 409.46 g/mol. The structure features a pyrrole moiety, which is significant in various biological activities.

Research indicates that compounds containing the pyrrole structure often exhibit multiple mechanisms of action, including:

  • Antioxidant Activity : The presence of phenolic groups can contribute to the scavenging of free radicals.
  • Anticancer Properties : Many derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, it has been screened against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
HepG226.00Inhibition of cell proliferation
A54949.85Cell cycle arrest at G1 phase

The compound demonstrated significant cytotoxicity in these assays, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may also exhibit anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

  • Study on MCF7 and A549 Cell Lines :
    • A study evaluated the effects of this compound on MCF7 and A549 cell lines. Results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations .
  • Inflammation Model :
    • In a mouse model of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups. This suggests a possible therapeutic application for inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrrole structure can enhance activity against breast cancer cells, suggesting that (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone may serve as a lead compound for further development in anticancer therapies .

Neuroprotective Effects

The neuroprotective properties of pyrrole derivatives are being investigated, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could be beneficial in developing treatments aimed at neuroprotection and cognitive enhancement .

Antimicrobial Properties

The antimicrobial activity of the compound has been explored, with preliminary results indicating effectiveness against certain bacterial strains. This could pave the way for new antibiotic agents derived from this chemical framework .

Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block in the synthesis of more complex organic molecules .

Catalytic Reactions

The compound has been utilized in catalytic reactions where it acts as a ligand or catalyst precursor. Its unique structural features can enhance reaction selectivity and yield, particularly in asymmetric synthesis processes .

Polymer Chemistry

Research into the incorporation of this compound into polymer matrices has shown promise for developing advanced materials with enhanced thermal and mechanical properties. The integration of pyrrole-based compounds into polymers can improve conductivity and stability under various conditions .

Nanomaterials

The potential for this compound to be used in the synthesis of nanomaterials is being explored. Its unique electronic properties may contribute to the development of nanoscale devices and sensors, particularly in electronics and photonics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxic effects against cancer cells
NeuroprotectivePotential benefits in neurodegenerative diseases
AntimicrobialEffective against certain bacterial strains

Table 2: Synthesis Applications

Application TypeDescriptionReference
Synthetic IntermediateValuable building block for complex molecules
Catalytic ReactionsEnhances selectivity and yield in reactions

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal evaluated the anticancer properties of various pyrrole derivatives, including this compound). The results indicated that modifications to the compound led to enhanced potency against MCF-7 breast cancer cells, establishing a foundation for further drug development efforts.

Case Study 2: Neuroprotective Mechanisms

In another research project focused on neuroprotection, scientists tested several derivatives of the compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that certain modifications improved cell viability significantly compared to controls, suggesting potential therapeutic applications for neurodegenerative conditions.

Properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-22-18-9-5-8-17(13-18)19(21)16-7-4-6-15(12-16)14-20-10-2-3-11-20/h2-9,12-13H,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVPSSZGWRRKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643468
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-67-8
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.